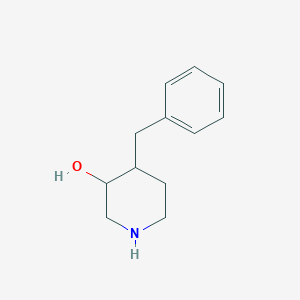

4-Benzylpiperidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpiperidin-3-ol typically involves the following steps:

Starting Material: The synthesis often begins with 4-cyanopyridine.

Reaction with Toluene: 4-cyanopyridine is reacted with toluene to form 4-benzylpyridine.

Catalytic Hydrogenation: The pyridine ring is then subjected to catalytic hydrogenation to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale catalytic hydrogenation processes, often using rhodium on alumina as a catalyst .

Chemical Reactions Analysis

Types of Reactions

4-Benzylpiperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzylpiperidinone, while reduction may produce various piperidine derivatives .

Scientific Research Applications

4-Benzylpiperidin-3-ol has several scientific research applications:

Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A.

Pharmacology: The compound acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin.

HIV Research: Derivatives of piperidin-4-ol have been evaluated for their potential in treating HIV by acting as CCR5 antagonists.

Mechanism of Action

The mechanism of action of 4-Benzylpiperidin-3-ol involves its role as a monoamine releasing agent and monoamine oxidase inhibitor. It selectively releases dopamine and norepinephrine, which are neurotransmitters involved in various physiological processes. The compound also inhibits monoamine oxidase, an enzyme responsible for the breakdown of monoamines, thereby increasing the levels of these neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

4-Benzylpiperidine: Similar in structure but lacks the hydroxyl group.

Benzylpiperazine: Another piperidine derivative with different pharmacological properties.

Tetrahydroisoquinoline: A structurally related compound with distinct biological activities.

Uniqueness

4-Benzylpiperidin-3-ol is unique due to its specific combination of a benzyl group and a hydroxyl group on the piperidine ring. This structural feature contributes to its distinct pharmacological profile, particularly its selectivity for releasing dopamine and its role as a monoamine oxidase inhibitor .

Biological Activity

4-Benzylpiperidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a benzyl substituent and a hydroxyl group. This unique structure contributes to its pharmacological profile, particularly its role as a monoamine oxidase inhibitor (MAOI) and monoamine releasing agent.

The biological activity of this compound primarily involves:

- Monoamine Oxidase Inhibition : It selectively inhibits MAO-A, leading to increased levels of neurotransmitters such as dopamine and norepinephrine in the brain. This mechanism is crucial for its potential antidepressant effects.

- Monoamine Releasing Agent : The compound preferentially releases dopamine over serotonin, which may influence mood regulation and cognitive functions.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. While specific studies on this compound are scarce, related piperidine derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study: Neuropharmacology

A study focusing on the neuropharmacological effects of this compound highlighted its potential in treating neurological disorders. The compound was found to enhance dopamine release significantly, which may offer therapeutic benefits for conditions like depression and Parkinson's disease.

| Study | Findings |

|---|---|

| Neuropharmacology Study (2022) | Increased dopamine release; potential antidepressant effects. |

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique pharmacological profile of this compound:

| Compound | Structure | Activity |

|---|---|---|

| 4-Benzylpiperidine | Lacks hydroxyl group | Limited MAOI activity |

| Benzylpiperazine | Different pharmacological properties | Variable effects on neurotransmitter release |

| Tetrahydroisoquinoline | Distinct biological activities | Not primarily focused on monoamines |

Research Applications

The versatility of this compound extends to various fields:

Properties

IUPAC Name |

4-benzylpiperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-9-13-7-6-11(12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNACGVJQYLRDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.